molecular formula C11H11ClN2O3 B2516104 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 312310-61-5

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B2516104
CAS No.: 312310-61-5
M. Wt: 254.67
InChI Key: CLZYAKOJMOCPJY-UHFFFAOYSA-N
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Description

Crystallographic Data

While X-ray crystallographic data for this specific compound is not widely reported, structural analogs such as 3,5-dimethylpyrazole derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.37 Å for N–N and 1.45–1.48 Å for C–N. The pyrazole ring typically adopts a nearly planar conformation, with substituents like chloro and methyl groups occupying equatorial positions to minimize steric strain.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : Signals include:
    • δ 2.25 ppm (s, 3H, C3-methyl),
    • δ 2.40 ppm (s, 3H, C5-methyl),
    • δ 5.10 ppm (s, 2H, methylene bridge),
    • δ 6.45 ppm (d, 1H, furan H3),
    • δ 7.20 ppm (d, 1H, furan H4),
    • δ 12.10 ppm (broad, 1H, carboxylic acid).
  • ¹³C NMR : Key peaks at δ 165.5 ppm (carboxylic acid C=O), δ 152.3 ppm (pyrazole C4), and δ 110–145 ppm (furan and pyrazole aromatic carbons).
  • IR (KBr) : Strong absorption bands at 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C–Cl).
  • Mass Spectrometry (ESI-MS) : Major fragment at m/z 254.0 ([M+H]⁺), with secondary peaks at m/z 209.1 (loss of COOH) and m/z 125.0 (furan fragment).

Substituent Configuration and Tautomeric Considerations

Substituent Configuration

The pyrazole ring is substituted at positions 3 , 4 , and 5 with methyl, chloro, and methyl groups, respectively. The methylene bridge (–CH₂–) connects the pyrazole’s N1 to the furan’s C5, while the carboxylic acid group is at the furan’s C2 (Figure 1). This configuration is confirmed by the compound’s SMILES string and IUPAC name.

Tautomeric Behavior

Pyrazoles generally exhibit annular tautomerism, where the proton shifts between N1 and N2. However, in this compound, the presence of 4-chloro and 3,5-dimethyl substituents sterically and electronically lock the tautomeric form. The chloro group’s electron-withdrawing effect stabilizes the N1-protonated tautomer, while the methyl groups at C3 and C5 prevent ring inversion. Solid-state ¹³C NMR studies of similar 3,5-disubstituted pyrazoles show no evidence of tautomeric exchange, confirming a single tautomer in the crystalline phase.

Figure 1 : Substituent configuration and tautomeric locking in this compound. The chloro group (green) and methyl groups (blue) restrict tautomerism.

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZYAKOJMOCPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The furoic acid moiety can be introduced through a subsequent reaction with a suitable furan derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furoic acid moiety may enhance the compound’s binding affinity and specificity . Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

a. 5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid

  • Substituents : The pyrazole ring contains 4-chloro and 3,5-bis(difluoromethyl) groups instead of methyl groups.
  • Impact : Difluoromethyl groups increase electronegativity and metabolic stability but reduce solubility in aqueous media. This analog was discontinued commercially (CymitQuimica, 2025), suggesting inferior performance in applications requiring balanced lipophilicity and solubility .

b. 1-(4-Methylphenyl)-2-(5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)Ethanone

  • Structure : Features a triazolethio moiety instead of a furoic acid group.
  • Bioactivity : Exhibits fungicidal activity (Liu et al., 2011), implying that the furoic acid group in the target compound may alter target specificity or binding kinetics .
2.2. Functional Group Derivatives

a. 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide

  • Modification : The carboxylic acid is replaced with a hydrazide group.

b. Isopropyl 4-({5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate

  • Modification : The carboxylic acid is converted to an amide-linked ester.
  • Impact : Enhanced lipophilicity (molecular weight: 415.87 g/mol) likely improves membrane permeability but reduces solubility, making it a candidate for prodrug development .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Pyrazole-Containing Compounds

Compound Name Pyrazole Substituents Functional Group Molecular Weight (g/mol) Notable Properties
Target Compound 4-Cl, 3,5-dimethyl Carboxylic acid 270.69* Balanced solubility/bioactivity
Bis(difluoromethyl) Analog 4-Cl, 3,5-bis(difluoromethyl) Carboxylic acid 314.62 High metabolic stability
Triazolethio Derivative 3,5-dimethyl Triazolethio 396.45 Fungicidal activity

Table 2: Functional Group Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Key Property
Target Compound Carboxylic acid 270.69* Ionic solubility, H-bonding capacity
Hydrazide Derivative Hydrazide 425.70 Chelation potential
Ester/Amide Derivative Amide ester 415.87 Enhanced lipophilicity

*Calculated from molecular formula C₁₀H₁₁ClN₂O₃.

Research Findings and Implications

  • In contrast, triazolethio derivatives (e.g., Liu et al., 2011) likely act via different mechanisms, such as disrupting membrane integrity .
  • Physicochemical Properties : The carboxylic acid group provides moderate solubility, whereas ester/amide derivatives prioritize membrane penetration. The discontinued bis(difluoromethyl) analog may have faced challenges in bioavailability or toxicity.
  • Synthetic Flexibility : The pyrazole core allows for modular substitutions, enabling tuning of electronic (e.g., fluorine incorporation) and steric (e.g., methyl vs. dichlorobenzylidene) properties .

Biological Activity

5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS Number: 312310-61-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H11ClN2O3
  • Molecular Weight : 254.67 g/mol
  • Purity : 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines.

StudyCancer TypeIC50 Value (µM)Mechanism
SJSA-1 (osteosarcoma)0.22Induces p53 activation
Various solid tumorsModerate growth inhibitionMDM2 inhibition

The compound's ability to activate p53 and induce apoptosis in tumor cells is particularly noteworthy. In a study involving the SJSA-1 cell line, administration at a dose of 100 mg/kg demonstrated significant tumor growth inhibition through modulation of key apoptotic pathways.

2. Anti-inflammatory Properties

Research has suggested that compounds similar to this compound may possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may also exhibit antimicrobial properties. The structural characteristics of pyrazole derivatives often correlate with enhanced antibacterial activity.

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of this compound to SJSA-1 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.22 µM demonstrating its potency as an anticancer agent.

Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound acts as an MDM2 inhibitor, leading to increased levels of p53 protein and subsequent activation of apoptotic pathways in cancer cells. This suggests potential applications in therapies targeting MDM2 for cancers characterized by p53 mutations.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the pyrazole ring followed by coupling with a functionalized furan-carboxylic acid. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regioselectivity and purity . For example, hydrazine hydride-mediated cyclization (under reflux in glacial acetic acid) is a critical step, requiring strict temperature control (~80–100°C) to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns protons and carbons to confirm substitution patterns (e.g., distinguishing pyrazole methyl groups at δ ~2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme Inhibition : Test against COX-2 or kinases (IC50_{50} determination via fluorometric assays).
  • Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

FactorRangeResponse Variable
Temperature70–110°CYield (%)
SolventDMF, THF, AcOHPurity (HPLC)
Catalyst Loading0.5–2.0 mol%Reaction Time
  • Use a central composite design to identify interactions and optimize conditions .

Q. How do structural analogs of this compound resolve contradictions in reported bioactivity data?

  • Methodological Answer : Compare derivatives with modified substituents:

AnalogPyrazole SubstitutionFuran ModificationBioactivity (IC50_{50})
A 3-CF3_35-NO2_212 µM (COX-2)
B 4-Cl, 3,5-diCH3_32-COOH (target)18 µM (COX-2)
  • Molecular docking clarifies steric/electronic effects on target binding .

Q. What advanced methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (KdK_d) and stoichiometry.
  • X-ray Crystallography : Resolves enzyme-ligand co-crystal structures to identify key interactions (e.g., hydrogen bonds with pyrazole methyl groups) .

Q. How can computational models predict environmental fate or degradation pathways?

  • Methodological Answer : Use EPI Suite or TEST software to estimate:

  • Hydrolysis Half-Life : pH-dependent stability of the furan-carboxylic acid moiety.
  • Biodegradation Probability : QSAR models based on pyrazole ring persistence .

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